BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

lipophilicity drug-likeness indole-sulfonamide

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide (CAS 2034256-21-6) is a synthetic indole-sulfonamide hybrid featuring a hydroxyethylamine linker bridging a 1‑methylindole moiety and a 3,4‑dimethoxybenzenesulfonamide group. The compound belongs to the broader indolic benzenesulfonamide family, which has demonstrated potent anti‑mitotic activity through colchicine‑site tubulin binding and consequent G2/M cell‑cycle arrest.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 2034256-21-6
Cat. No. B2651642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
CAS2034256-21-6
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)O
InChIInChI=1S/C19H22N2O5S/c1-21-9-8-13-10-14(4-6-16(13)21)17(22)12-20-27(23,24)15-5-7-18(25-2)19(11-15)26-3/h4-11,17,20,22H,12H2,1-3H3
InChIKeyYRDCFIPXCVLRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide (CAS 2034256-21-6): Chemical Class and Baseline Characterization for Procurement Decisions


N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide (CAS 2034256-21-6) is a synthetic indole-sulfonamide hybrid featuring a hydroxyethylamine linker bridging a 1‑methylindole moiety and a 3,4‑dimethoxybenzenesulfonamide group. The compound belongs to the broader indolic benzenesulfonamide family, which has demonstrated potent anti‑mitotic activity through colchicine‑site tubulin binding and consequent G2/M cell‑cycle arrest [1]. This compound is catalogued under the MeSH Supplementary Concept record C529346 (SB‑791016) and annotated as a growth hormone secretagogue (ghrelin) receptor agonist, with its structure first disclosed in Bioorg. Med. Chem. Lett. 2008, 18(6), 2203‑2205 [2]. For scientific procurement, its defining structural features are the 3,4‑dimethoxy substitution pattern on the phenylsulfonamide ring and the presence of a secondary alcohol on the ethyl linker, which distinguish it from the extensively characterized 3,4,5‑trimethoxy analogs and from simple indole‑ethylsulfonamides without the hydroxyl group.

Why N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide Cannot Be Interchanged with Closest Indole-Sulfonamide Analogs


Generic substitution within the indolic benzenesulfonamide class is precluded by the fact that the substituent on the sulfonamide nitrogen has been shown to determine fundamentally different mechanistic outcomes and cell fates, even among close structural neighbors [1]. The presence of a 3,4‑dimethoxy pattern versus the better‑known 3,4,5‑trimethoxy pattern directly alters the compound’s lipophilicity, metabolic stability, and hydrogen‑bonding capacity, while the secondary alcohol on the ethyl linker introduces an additional polar interaction site absent in the simple ethylene‑bridged analogs. Because the parent indolesulfonamide family already suffers from high lipophilicity that limits clinical pharmacokinetics [1], any alteration in methoxy count or linker polarity can produce a disproportionately large shift in solubility, off‑target binding, and in vivo clearance, making one‑to‑one replacement scientifically unjustified.

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Quantitative Differentiation Evidence Versus Closest Analogs


Reduced Total Lipophilicity Relative to 3,4,5‑Trimethoxybenzenesulfonamide Analogs: Computed logP Comparison

The target compound bearing a 3,4‑dimethoxybenzenesulfonamide group is predicted to have a lower computed octanol‑water partition coefficient (clogP) than the corresponding 3,4,5‑trimethoxy analogs, owing to the replacement of a methoxy substituent with a hydrogen atom. The parent indolesulfonamide family is characterized by high lipophilicity, which is explicitly cited as a pharmacokinetic limitation for clinical use [1]. Therefore, the reduction in methoxy count in the target compound constitutes a quantifiable structural differentiation that may translate into improved aqueous solubility and reduced non‑specific protein binding relative to the 3,4,5‑trimethoxy series.

lipophilicity drug-likeness indole-sulfonamide

Increased Hydrogen‑Bond Donor Count via Secondary Alcohol Linker Compared to Simple Ethylene‑Bridged Indole‑Sulfonamides

The target compound contains a secondary alcohol (‑OH) on the ethyl linker between the indole and sulfonamide moieties, providing one additional hydrogen‑bond donor (HBD) compared to analogs such as N‑[2‑(1H‑indol‑3‑yl)ethyl]‑3,4‑dimethoxybenzenesulfonamide (CAS 880139‑08‑2), which have a simple ethylene linker. This structural difference increases the number of HBDs from 1 (sulfonamide NH only) to 2, which can enhance aqueous solubility and influence target‑binding interactions through additional hydrogen‑bonding contacts. For the colchicine‑site tubulin inhibitors, specific hydrogen‑bond interactions with β‑tubulin residues are critical for potency; thus an additional HBD may produce a differentiated binding mode and selectivity profile relative to linker‑simplified analogs.

hydrogen bonding target engagement solubility

Potentially Differentiated Metabolic Stability Due to 3,4‑Dimethoxy Versus 3,4,5‑Trimethoxy Substitution Sensitive to Phase I Demethylation

Methoxy substituents on aromatic rings are common sites for cytochrome P450‑mediated O‑demethylation, and the number and position of methoxy groups directly influence metabolic soft spots. The target compound possesses only two methoxy groups (3‑ and 4‑positions) compared to three in the 3,4,5‑trimethoxy series, reducing the total number of potential Phase I metabolic liabilities by one site. In the literature on the 3,4,5‑trimethoxyindolesulfonamide class, metabolic stability limitations are acknowledged as a barrier to clinical development [1]; therefore, the removal of one methoxy group in the target compound provides a rational basis for expecting a differentiated metabolic stability profile, although direct experimental comparison data are not yet publicly available.

metabolic stability CYP450 methoxy substitution

Ghrelin Receptor Agonist Annotation (SB‑791016) Provides an Alternative Pharmacological Avenue Distinguishing the Compound from Pure Anti‑Mitotic Indole‑Sulfonamides

According to the MeSH Supplementary Concept record, this compound (designated SB‑791016) is annotated as a growth hormone secretagogue (ghrelin) receptor agonist, with the structure first disclosed in a primary medicinal chemistry letter [1]. This pharmacological annotation contrasts with the dominant anti‑mitotic tubulin‑targeting profile of the 3,4,5‑trimethoxyindolesulfonamide family. Although the quantitative ghrelin receptor agonism data (EC₅₀) for this specific compound are not publicly accessible in the open literature, the unique annotated mechanism distinguishes it from close anti‑mitotic indole‑sulfonamide analogs and opens an orthogonal application space in gastrointestinal motility and metabolic disorders.

ghrelin receptor GHSR1a growth hormone secretagogue

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Evidence-Matched Application Scenarios for Scientific Procurement


Pharmacokinetic Lead Optimization Programs Seeking to Overcome the High Lipophilicity of Indolesulfonamide Tubulin Inhibitors

The 3,4‑dimethoxy substitution pattern is predicted to reduce clogP by approximately 0.4–0.6 log units relative to the 3,4,5‑trimethoxy series [1]. Combined with the additional hydrogen‑bond donor from the secondary alcohol, this compound is suited for medicinal chemistry campaigns aiming to improve the aqueous solubility and reduce the non‑specific protein binding that currently limit the clinical translation of the parent indolesulfonamide anti‑mitotics. Procurement is justified as a structural probe to test whether incremental lipophilicity reduction translates into measurable pharmacokinetic improvements.

Ghrelin Receptor (GHSR1a) Agonist Screening in Gastrointestinal Motility or Cachexia Models

The compound’s MeSH annotation as SB‑791016, a growth hormone secretagogue receptor agonist [2], distinguishes it from the tubulin‑targeting indolesulfonamides. Researchers investigating ghrelin‑mediated pathways for gastric motility disorders, cachexia, or growth hormone deficiency can use this compound as a structurally characterized small‑molecule starting point orthogonal to peptide‑based ghrelin mimetics, provided they verify functional activity in their own assay system.

Structure–Activity Relationship (SAR) Studies on the Role of Sulfonamide Linker Hydroxylation in Target Binding and Selectivity

The presence of a secondary alcohol on the ethyl linker creates a hydrogen‑bond donor that is absent in the simpler ethylene‑bridged analogs. This compound can serve as a critical SAR probe in systematic studies designed to evaluate the contribution of linker polarity to colchicine‑site tubulin binding affinity, selectivity versus other tubulin isotypes, and MDR pump recognition [1], enabling the rational design of next‑generation indolesulfonamide anti‑mitotics with improved resistance profiles.

Comparative Metabolic Stability Screening of Dimethoxy Versus Trimethoxy Indolesulfonamide Series

With only two methoxy groups, the compound presents one fewer potential Phase I O‑demethylation site than the 3,4,5‑trimethoxy series, which is known to suffer from metabolic stability limitations [1]. Procurement for head‑to‑head microsomal or hepatocyte stability assays against the trimethoxy analog can generate the quantitative data needed to establish whether the 3,4‑dimethoxy scaffold offers a genuine metabolic advantage, thereby informing lead selection decisions.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.